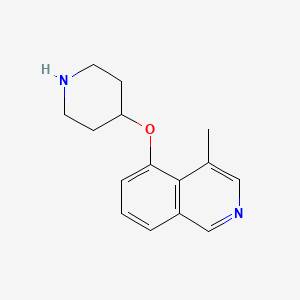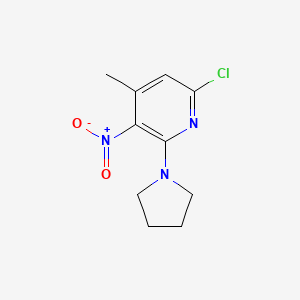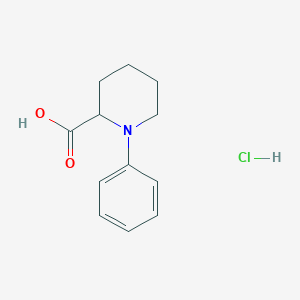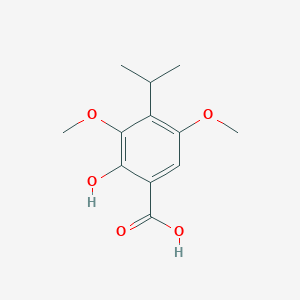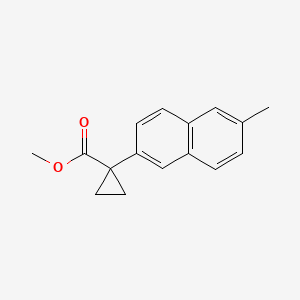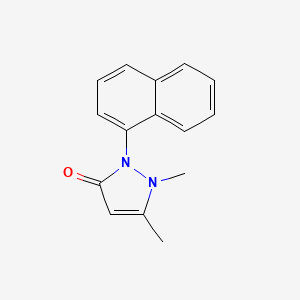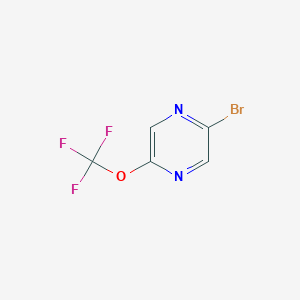
N-(Isoquinolin-5-yl)-1,3-dimethylimidazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazolidine ring fused with an isoquinoline moiety, making it a subject of study for its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with imidazolidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Applications De Recherche Scientifique
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimesitylimidazol-2-ylidene: Another imidazolidine derivative with different substituents.
N-(1,3-Dimethylimidazolidin-2-ylidene)-N-(1-phenylethyl)ammonium chloride: A related compound with a phenylethyl group.
Uniqueness
N-(1,3-DIMETHYLIMIDAZOLIDIN-2-YLIDENE)ISOQUINOLIN-5-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an imidazolidine ring with an isoquinoline moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
828258-30-6 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-isoquinolin-5-yl-1,3-dimethylimidazolidin-2-imine |
InChI |
InChI=1S/C14H16N4/c1-17-8-9-18(2)14(17)16-13-5-3-4-11-10-15-7-6-12(11)13/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
VVDMVVODYYQNDX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1=NC2=CC=CC3=C2C=CN=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)
